

# GSK2795039: A Deep Dive into its Mechanism of Action on NOX2

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## Compound of Interest

Compound Name: GSK2795039

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This technical guide provides a comprehensive overview of the mechanism of action of **GSK2795039**, a potent and selective inhibitor of the NADPH oxidase 2 (NOX2) enzyme. The document synthesizes key findings on its inhibitory kinetics, selectivity, and effects in various experimental systems. Detailed experimental methodologies and quantitative data are presented to facilitate reproducibility and further investigation by researchers in the field.

## Core Mechanism of Action: Competitive Inhibition of NADPH Binding

**GSK2795039** is a novel small molecule that directly targets the NOX2 enzyme complex.<sup>[1][2]</sup> Its primary mechanism of action is the competitive inhibition of NADPH binding to the gp91phox (also known as NOX2) subunit, which is the catalytic core of the enzyme.<sup>[1][2][3]</sup> By competing with NADPH, **GSK2795039** effectively blocks the transfer of electrons to molecular oxygen, thereby preventing the production of superoxide ( $O_2^-$ ) and subsequent reactive oxygen species (ROS).<sup>[1][2][4]</sup> This targeted action has been demonstrated in a variety of cell-free and cell-based assays, establishing **GSK2795039** as a direct inhibitor of NOX2 enzyme activity.<sup>[1][3]</sup>

The sulfonamide functionality within the 7-azaindole structure of **GSK2795039** is critical for its inhibitory activity on NOX2, suggesting a unique mode of action compared to other reported NOX inhibitors.<sup>[1]</sup>

# Quantitative Analysis of GSK2795039 Potency and Selectivity

The inhibitory potency of **GSK2795039** has been quantified across various assays. The following tables summarize the key quantitative data, providing a clear comparison of its efficacy in different experimental settings.

Table 1: In Vitro Inhibition of NOX2 by **GSK2795039**

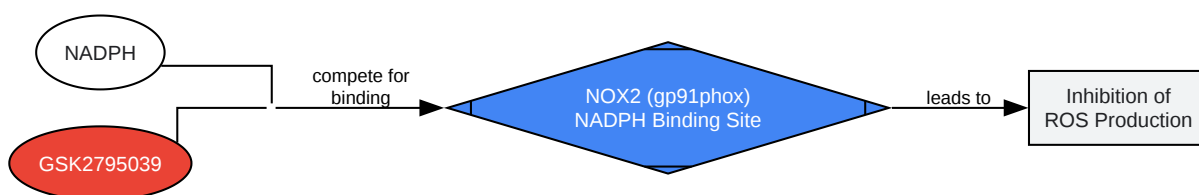
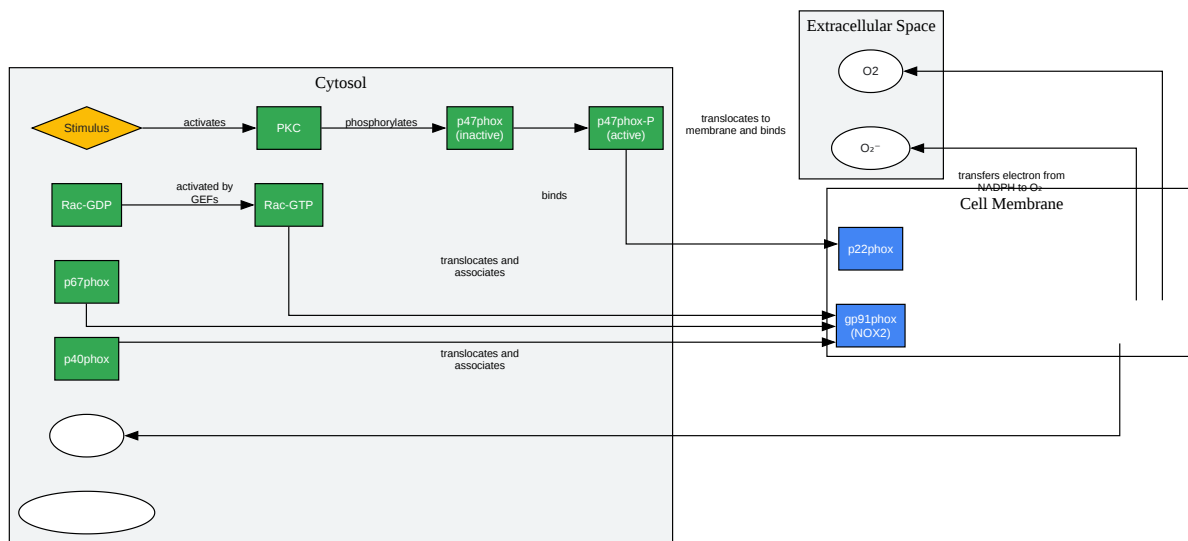
| Assay Type                   | System                                    | Measured Parameter | pIC <sub>50</sub> / IC <sub>50</sub> | Reference |
|------------------------------|---|--------------------|--------------------------------------|-----------|
| HRP/Amplex Red               | Semi-recombinant NOX2                     | ROS Production     | pIC <sub>50</sub> : 6.57             | [4]       |
| NADPH Depletion              | Cell-free                                 | NADPH Consumption  | IC <sub>50</sub> : 0.251 $\mu$ M     | [5]       |
| ROS Production               | Cell-free                                 | ROS Production     | IC <sub>50</sub> : 0.537 $\mu$ M     | [5]       |
| NADPH Utilization            | Semi-recombinant NOX2                     | NADPH Consumption  | pIC <sub>50</sub> : 6.60 $\pm$ 0.13  | [1]       |
| WST-1 Assay                  | Differentiated PLB-985 cells              | ROS Production     | pIC <sub>50</sub> : 5.54 $\pm$ 0.25  | [1]       |
| Oxygen Consumption           | Human Polymorphonuclear Leukocytes (PMNs) | Oxygen Consumption | Concentration-dependent suppression  | [1][3]    |
| L-012 Chemiluminescence      | Differentiated HL60 cells                 | ROS Production     | pIC <sub>50</sub> : $\sim$ 6.0       | [6]       |
| Human PBMCs (PMA-stimulated) | Human Peripheral Blood Mononuclear Cells  | ROS Production     | pIC <sub>50</sub> : 6.60 $\pm$ 0.075 | [3]       |

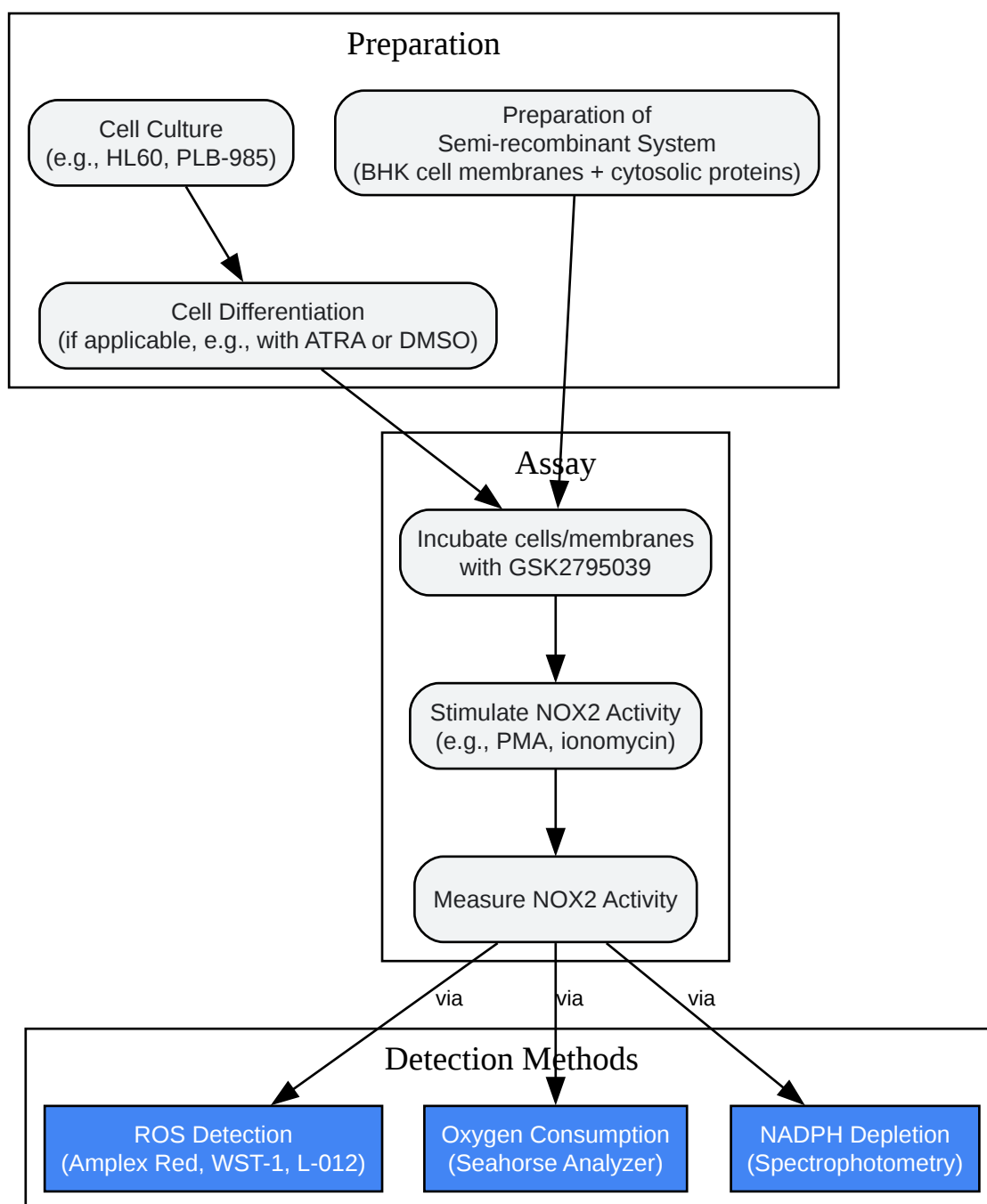
Table 2: Selectivity Profile of **GSK2795039**

| Enzyme/NOX Isoform | Assay System  | pIC <sub>50</sub> / IC <sub>50</sub>                         | Selectivity vs. NOX2 | Reference |
|--------------------|---------------|--|----------------------|-----------|
| NOX1               | Cell-based    | >100 µM / >1,000 µM  | >100-fold            | [1][5]    |
| NOX3               | Cell-based    | >100 µM / >1,000 µM  | >100-fold            | [1][5]    |
| NOX4               | Cell-based    | >50 µM / >1,000 µM   | >100-fold            | [1][5]    |
| NOX5               | Cell-based    | >100 µM / >1,000 µM  | >100-fold            | [1][5]    |
| Xanthine Oxidase   | Cell-free     | pIC <sub>50</sub> : 4.54 ± 0.16 / IC <sub>50</sub> : 28.8 µM | >100-fold            | [1][5]    |
| eNOS               | Not specified | Inactive   | Selective            | [1][3]    |
| PKCβ               | Not specified | >25 µM / 10 µM   | Not specified        | [1][5]    |

## Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved, the following diagrams illustrate the NOX2 activation pathway, the mechanism of **GSK2795039** inhibition, and a typical experimental workflow for assessing its activity.





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## References

- 1. Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
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